ARA290 is a synthetic peptide derived from the erythropoietin molecule, specifically designed to exhibit non-erythropoietic properties while retaining cytoprotective effects. This compound is recognized for its ability to selectively activate the innate repair receptor, which plays a significant role in tissue protection and anti-inflammatory responses without stimulating erythropoiesis (the production of red blood cells) . ARA290 is primarily utilized in research related to various clinical conditions, including renal ischemia, neuropathic pain, and chronic stress-induced disorders .
ARA290 falls under the category of peptide therapeutics and is classified as a non-erythropoietic erythropoietin derivative. Its mechanism of action involves selective binding to the erythropoietin receptor complex, which mediates its protective effects without the side effects commonly associated with traditional erythropoietin therapies .
The synthesis of ARA290 typically employs solid-phase peptide synthesis techniques. For instance, one method involves using Fmoc (9-fluorenylmethoxycarbonyl) chemistry to construct the peptide chain, followed by deprotection and cleavage from the resin. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) .
Technical Details:
The molecular structure of ARA290 consists of eleven amino acids with a specific sequence that allows it to mimic certain functions of erythropoietin. Notably, the N-terminal glutamine residue undergoes spontaneous cyclization into pyroglutamate, which enhances its stability and bioactivity .
ARA290 exhibits several biological interactions that are crucial for its therapeutic effects. Primarily, it binds selectively to the innate repair receptor complex, leading to downstream signaling that promotes cell survival and reduces inflammation.
Technical Details:
ARA290 operates through a mechanism that involves activating the innate repair receptor complex. This activation leads to:
ARA290 has garnered attention for its potential applications in various scientific fields:
ARA290 (sequence: Pyr-Glu-Glu-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser) is an 11-amino-acid peptide engineered to replicate the three-dimensional conformation of erythropoietin's (EPO) helix B domain [1] [3]. This region is critical for EPO's interaction with tissue-protective receptors but is structurally distinct from the domains mediating erythropoiesis. The peptide's molecular weight (1,257 Da) and linear architecture enable precise mimicry of EPO's spatial geometry, particularly the B-helix face responsible for binding the innate repair receptor (IRR) [1] [9]. Unlike full-length EPO, ARA290 lacks glycosylation sites and sialic acid residues, eliminating affinity for the erythropoietic homodimeric EPOR [3] [6].
Table 1: Structural Comparison of ARA290 and Erythropoietin
Property | ARA290 | Native Erythropoietin (EPO) |
---|---|---|
Amino Acid Length | 11 residues | 165 residues |
Molecular Weight | 1,257 Da | ~30,000 Da |
Key Functional Domain | Helix B mimetic | Helix B (residues 58-82) |
Glycosylation Sites | Absent | 3 N-linked, 1 O-linked |
Receptor Specificity | Innate Repair Receptor (IRR) | EPOR homodimer + IRR |
The design of ARA290 exploited structural biology insights to achieve selective IRR agonism. Molecular dynamics simulations confirmed that its compact fold stabilizes interactions between Glu³, Arg⁶, and Leu⁷ residues and the IRR's ligand-binding pocket [9]. This precision engineering avoids the EPOR homodimer, which requires larger interfacial contacts from EPO's helix A and C domains [1]. Consequently, ARA290 binds IRR with low nanomolar affinity but exhibits >1,000-fold reduced binding to the erythropoietic EPOR homodimer [6] [9]. Pharmacokinetic studies validate its tissue-targeting efficiency: A 4 mg subcutaneous dose achieves peak plasma concentrations of ~2.4 nM—sufficient for IRR activation but insufficient for hematopoietic effects—followed by rapid clearance (t½ = 20 min) [2] [6].
The innate repair receptor (IRR) is a heteromeric complex comprising one erythropoietin receptor (EPOR) subunit and the β-common receptor (CD131) subunit [1] [5]. Under basal conditions, CD131 expression is minimal in neural tissues. However, injury or inflammation rapidly upregulates both subunits, enabling heterodimer assembly [5] [9]. In vivo studies confirm this dynamic: Sciatic nerve injury in rodents induces a 5.8-fold increase in EPOR/CD131 colocalization within spinal cord microglia and Schwann cells within 24 hours [3] [10]. Genetic ablation of CD131 abolishes ARA290's effects, confirming IRR as its exclusive target [1] [5]. Notably, the IRR heterodimer exhibits lower ligand-binding affinity (Kd ~10⁻⁸ M) than the EPOR homodimer (Kd ~10⁻¹⁰ M), explaining why high local EPO concentrations—or synthetic agonists like ARA290—are required for tissue protection [9].
IRR activation by ARA290 triggers two primary signaling cascades:
Table 2: Key Signaling Pathways Activated by ARA290-IRR Engagement
Pathway | Biological Effect | Functional Outcome |
---|---|---|
JAK2/STAT5 | Suppresses TNF-α, IL-6 transcription | Reduces neuroinflammation |
PI3K/Akt/eNOS | Enhances NO production; inhibits apoptosis | Improves tissue perfusion & cell survival |
AMPK Activation | Increases GLUT4 translocation; lowers hepatic gluconeogenesis | Improves metabolic control in diabetes |
NLRP3 Inflammasome Inhibition | Blocks IL-1β maturation; reduces pyroptosis | Attenuates nerve damage |
CAS No.: 1254-35-9
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8